molecular formula C18H18N2O2S3 B2872007 2-(Benzo[d]oxazol-2-ylthio)-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone CAS No. 1705224-18-5

2-(Benzo[d]oxazol-2-ylthio)-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone

Cat. No.: B2872007
CAS No.: 1705224-18-5
M. Wt: 390.53
InChI Key: XQFNGEVHXPTSKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Benzo[d]oxazol-2-ylthio)-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone is a useful research compound. Its molecular formula is C18H18N2O2S3 and its molecular weight is 390.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antitubercular Activity

A new series of compounds including 2-(benzo[d]oxazol-2-ylthio)-1-(3-(4-fluoro-3-methylphenyl)-5-(substituted aryl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone have been synthesized and evaluated for antitubercular activity. The compounds showed promising results against Mycobacterium tuberculosis, with specific derivatives displaying increased potency due to the presence of electron-donating substituents. Docking studies were also conducted to understand their interactions with the enoyl reductase enzyme of Mycobacterium tuberculosis, revealing that compounds with electron-releasing groups exhibited potent activity compared to the standard drug (Venugopal et al., 2020).

Anticancer Activity

Functionalized sulfur-containing heterocyclic analogs, including derivatives of benzo[b]thiophene, have been investigated for their antiproliferative activity against cancer cells. Hydroxyl-containing analogs showed selectivity towards laryngeal cancer cells, with specific IC50 values indicating their potential as anticancer agents. Their mechanism of action includes enhancing antioxidant enzyme activity, reducing ROS production, and inducing apoptosis through the BAX/BCL-2 ratio and caspase cascade activation (Haridevamuthu et al., 2023).

Immunomodulatory Effects

Research into new 2-substituted 6-bromo-3-methylthiazolo[3,2-a]benzimidazole derivatives has revealed compounds with significant immunosuppressive and immunostimulatory effects on macrophages and T-lymphocytes. These compounds were also found to inhibit LPS-stimulated NO generation and showed cytotoxicity against various cancer cell lines, suggesting their potential as multipotent compounds with promising biological activities (Abdel‐Aziz et al., 2011).

Antimicrobial and Antifungal Activity

A new class of benzazolyl pyrazoles prepared from benzoxazol-2-thiol and other substrates demonstrated pronounced antibacterial activity against Klebsiella pneumoniae. Additionally, certain derivatives displayed excellent antifungal activity against Penicillium chrysogenum, highlighting the potential of these compounds in developing new antimicrobial agents (Suram et al., 2017).

Anti-osteoporosis Agents

A series of 1-(benzo[b]thiophen-2-yl)ethanone analogues have been developed and evaluated for their ability to enhance BMP-2 expression. Certain compounds showed a significant effect on enhancing BMP-2 expression in vitro and demonstrated a dose-dependent increase in bone histology and histomorphometry in an ovariectomized rat model, indicating their potential as novel anti-osteoporosis agents (Liu et al., 2009).

Properties

IUPAC Name

2-(1,3-benzoxazol-2-ylsulfanyl)-1-(7-thiophen-2-yl-1,4-thiazepan-4-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2S3/c21-17(12-25-18-19-13-4-1-2-5-14(13)22-18)20-8-7-16(24-11-9-20)15-6-3-10-23-15/h1-6,10,16H,7-9,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQFNGEVHXPTSKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=CC=CS2)C(=O)CSC3=NC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.